molecular formula C10H11Cl2NO B1491442 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol CAS No. 1341363-13-0

1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol

Cat. No.: B1491442
CAS No.: 1341363-13-0
M. Wt: 232.1 g/mol
InChI Key: RKCJWNKHRYAHHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic crystal system .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Research has explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidin-3-ol, which have been screened for their antibacterial and antifungal activities. This method presents a rapid and efficient way to prepare pharmacologically active compounds, indicating the potential use of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in antimicrobial applications (Mistry & Desai, 2006).

Structural Analysis

The crystal and molecular structure of related compounds has been determined, providing insights into their chemical behavior and interaction possibilities. Such studies are foundational for designing new compounds with enhanced properties for various applications (Ramakumar, Venkatesan, & Rao, 1977).

Transformation into Aryl-2-(ethylamino)propan-1-ols

A notable transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been reported. This process involves the formation of intermediates that are subsequently opened by reducing agents, showcasing the compound's versatility in synthetic organic chemistry (Mollet, D’hooghe, & de Kimpe, 2011).

Neurokinin-2 Receptor Antagonists

Another research direction has been the development of neurokinin-2 (NK2) antagonists derived from azetidin-3-ol compounds. These studies aim at discovering new therapeutic agents by exploring the structure-activity relationships of azetidin-3-ol derivatives, highlighting their potential in medicinal chemistry (Mackenzie et al., 2002).

Novel Synthesis and Anti-Inflammatory Activity

The synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and their evaluation for anti-inflammatory effects demonstrate the compound's utility in developing potential anti-inflammatory agents. This work highlights the innovative use of this compound in synthesizing compounds with significant biological activities (Sharma, Maheshwari, & Bindal, 2013).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCJWNKHRYAHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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